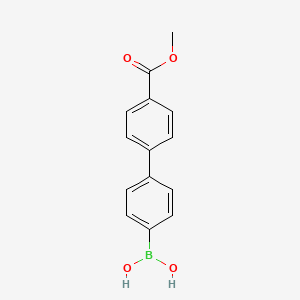

![molecular formula C14H13BO4 B151643 (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 501944-43-0](/img/structure/B151643.png)

(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-methoxycarbonylphenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO4/c1-19-14(16)12-4-2-10(3-5-12)11-6-8-13(9-7-11)15(17)18/h2-9,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHWJBMJYPCGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585709 | |

| Record name | [4'-(Methoxycarbonyl)[1,1'-biphenyl]-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501944-43-0 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-borono-, 4-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501944-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4'-(Methoxycarbonyl)[1,1'-biphenyl]-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 501944-43-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid, a key building block in modern organic synthesis. This document outlines its physicochemical properties, spectroscopic data, synthesis, and primary applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols are provided to facilitate its use in a laboratory setting.

Physicochemical and Spectroscopic Data

This compound is a solid organic compound. While specific experimental data for some properties are not widely published, the following tables summarize available and predicted data, along with information for closely related analogs to provide a comparative context.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 501944-43-0 | [1] |

| Molecular Formula | C₁₄H₁₃BO₄ | [1] |

| Molecular Weight | 256.06 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | Data not available; a related compound, 4-ethoxybiphenyl-4'-boronic acid, has a melting point of 259-264 °C. | |

| Boiling Point (Predicted) | 451.0 ± 55.0 °C at 760 mmHg | |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | |

| Purity | Typically ≥97% | |

| Storage | Inert atmosphere, room temperature | |

| Solubility | Data not available |

Table 2: Spectroscopic Data (Predicted/Analog-Based)

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Notes |

| Aromatic Protons | 7.5 - 8.2 | Complex multiplet |

| Methoxy Protons (-OCH₃) | ~3.9 | Singlet |

| Boronic Acid Protons (-B(OH)₂) | Broad singlet, variable | Dependent on solvent and concentration |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Notes |

| Carbonyl Carbon (-C=O) | ~167 | |

| Aromatic Carbons | 125 - 145 | |

| Methoxy Carbon (-OCH₃) | ~52 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, most commonly involving the formation of the biphenyl scaffold followed by the introduction of the boronic acid functionality. A representative synthetic approach is outlined below.

Experimental Protocol: Synthesis of Methyl 4'-borono-[1,1'-biphenyl]-4-carboxylate

This protocol is a generalized procedure based on common methods for the synthesis of biphenyl boronic acids.

Materials:

-

Methyl 4-bromobenzoate

-

4-Bromophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Toluene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Suzuki-Miyaura Coupling to form Methyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate

-

To a flame-dried round-bottom flask, add methyl 4-bromobenzoate (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of the reaction solvent.

-

Add the catalyst solution to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate.

Step 2: Borylation to form this compound

-

Dissolve the product from Step 1 in anhydrous toluene in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1M HCl.

-

Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Recrystallize the crude product to obtain pure this compound.

Applications in Organic Synthesis

The primary utility of this compound lies in its application as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds. These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling with an Aryl Halide

This protocol outlines a general procedure for the use of this compound in a Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a flame-dried reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

-

Seal the vessel and purge with an inert gas.

-

Add the anhydrous solvent and the palladium catalyst (0.01-0.05 eq) under the inert atmosphere.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography or recrystallization to yield the desired biaryl product.

Role in Drug Discovery and Development

Biphenyl boronic acid derivatives are of significant interest in medicinal chemistry. The boronic acid moiety can act as a key pharmacophore, often targeting serine proteases. While the specific biological targets of this compound are not extensively documented, its structural motif is found in molecules designed as inhibitors for various enzymes. For instance, boronic acid-containing compounds have been investigated as inhibitors of phosphodiesterases (PDEs), which are crucial in signal transduction pathways.[2]

Conceptual Signaling Pathway Involvement

The diagram below illustrates a conceptual pathway where a biphenyl derivative, synthesized using the title compound, could potentially act as an inhibitor of a signaling pathway relevant to cell growth and proliferation.

Caption: Synthesis of a bioactive molecule and its potential inhibitory action on a cellular signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Disclaimer: The information provided in this technical guide is for research and development purposes only. All chemical handling should be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions. While some data is based on predictions and analogs due to the limited availability of experimental results for the title compound, this guide aims to be a valuable resource for its application in organic synthesis.

References

physical and chemical properties of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid, with CAS Number 501944-43-0, is a bifunctional organic compound that serves as a crucial building block in modern organic synthesis. Its structure features a rigid biphenyl scaffold, which is a common motif in pharmaceuticals, liquid crystals, and organic electronic materials. One phenyl ring is functionalized with a boronic acid group, and the other with a methoxycarbonyl (methyl ester) group. This unique arrangement makes it an exceptionally valuable reagent for the controlled, stepwise construction of complex molecular architectures.

The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and versatile methods for forming carbon-carbon bonds. The methyl ester group provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the introduction of diverse functional groups. This guide provides a comprehensive overview of the compound's properties, synthesis, and applications, with a focus on detailed experimental protocols.

Physical and Chemical Properties

This compound is typically supplied as a solid powder.[1] While an experimental melting point is not consistently reported in the literature, other physical and chemical data have been either determined or predicted.

| Property | Value | Source(s) |

| CAS Number | 501944-43-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₃BO₄ | [1][2][3][4][5] |

| Molecular Weight | 256.06 g/mol | [2][3][6] |

| IUPAC Name | [4-(4-Methoxycarbonylphenyl)phenyl]boronic acid | [2] |

| Synonyms | 4'-Boronic acid-biphenyl-4-carboxylic acid methyl ester | [3] |

| Physical Form | Solid | [1] |

| Boiling Point | 451.0 ± 55.0 °C (Predicted) | [3][6][7] |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [3][7] |

| pKa | 8.49 ± 0.17 (Predicted) | [7] |

| Purity | ≥97% | [1][6] |

Solubility: Specific solubility data is not widely available. However, based on its structure and common use in organic reactions, it is expected to have low solubility in water and nonpolar hydrocarbon solvents, but good solubility in polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), as well as alcohols like methanol and ethanol.

Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at either room temperature or refrigerated conditions (2-8°C).[1][7] It is important to protect it from moisture, as boronic acids can undergo dehydration to form boroxines.

Experimental Protocols

Proposed Synthesis of this compound

A plausible and efficient synthesis route involves a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by a lithium-halogen exchange and borylation to install the boronic acid group.

Step 1: Suzuki Coupling to Synthesize Methyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromophenylboronic acid (1.0 eq), methyl 4-bromobenzoate (1.05 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand such as triphenylphosphine (PPh₃, 0.04 eq).

-

Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol as the solvent, followed by an aqueous solution of a base, such as 2 M sodium carbonate (Na₂CO₃, 3.0 eq).

-

Reaction Execution: Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes. Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

-

Work-up: Cool the mixture to room temperature and add deionized water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield pure methyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate.

Step 2: Borylation to Synthesize the Final Product

-

Reaction Setup: In an oven-dried, three-necked flask under a strict nitrogen atmosphere, dissolve the methyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate (1.0 eq) from Step 1 in anhydrous THF and cool the solution to -78°C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70°C. Stir the resulting solution for 1 hour at -78°C.

-

Borylation: Add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise to the aryllithium species, again maintaining a temperature below -70°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction to 0°C and quench by the slow addition of 1 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours until a precipitate forms.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water and then with a nonpolar solvent like hexanes to remove impurities. The product can be further purified by recrystallization if necessary. Dry the final product under vacuum.

Caption: Proposed two-step synthesis workflow for the target compound.

Characterization Methods

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the biphenyl core, typically in the range of 7.5-8.2 ppm. A sharp singlet corresponding to the methyl ester (OCH₃) protons should appear around 3.9 ppm. The broad singlet for the boronic acid hydroxyl (-B(OH)₂) protons can vary in position and is often exchanged with D₂O.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the ester carbonyl carbon (around 167 ppm), and the methyl ester carbon (around 52 ppm). The carbon atom attached to the boron (C-B) would also have a characteristic, though sometimes broad, signal.

-

-

Mass Spectrometry (MS): Mass spectrometry, particularly using electrospray ionization (ESI-MS), would be used to confirm the molecular weight of the compound (256.06 g/mol ).[2][3]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong carbonyl (C=O) stretching band for the ester at approximately 1720 cm⁻¹, along with characteristic C-H and C=C stretching bands for the aromatic rings and a broad O-H stretch for the boronic acid group.

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for using this compound as a reagent to synthesize a terphenyl derivative.

-

Materials:

-

This compound (1.0 eq)

-

Aryl halide (e.g., 4-iodotoluene) (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (1-3 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2-3 eq)

-

Solvent (e.g., 1,4-dioxane, DMF, or a toluene/ethanol/water mixture)

-

-

Procedure:

-

In a round-bottom flask, combine the boronic acid, the aryl halide, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add the degassed solvent(s) via cannula or syringe.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110°C) and maintain for the required time (2-24 hours), monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization.

-

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is classified as a hazardous substance.[1]

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust.[1]

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Handling Recommendations: Work should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn. Avoid generating dust. In case of contact, follow standard first-aid procedures.

Applications in Research and Development

The primary application of this compound is as a versatile building block in organic synthesis, driven by the reactivity of its two functional groups.

-

Drug Discovery and Medicinal Chemistry: The biphenyl core is a privileged scaffold in many biologically active molecules. This reagent allows for the synthesis of complex biaryl and terphenyl structures that are often investigated as potential therapeutic agents, including enzyme inhibitors and receptor antagonists.

-

Materials Science: It is used in the synthesis of conjugated organic molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The rigid biphenyl structure facilitates π-electron delocalization, which is essential for charge transport properties.

-

Fine Chemical Synthesis: As a bifunctional intermediate, it enables the construction of complex target molecules through sequential, site-selective reactions, making it a valuable tool in multi-step organic synthesis.

References

- 1. This compound | 501944-43-0 [sigmaaldrich.com]

- 2. This compound | C14H13BO4 | CID 16244481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 501944-43-0,4'-BORONIC ACID-BIPHENYL-4-CARBOXYLIC ACID METHYL ESTER | lookchem [lookchem.com]

- 4. (4-(Methoxycarbonyl)-[1,1-biphenyl]-4-yl)boronic acid | CAS:501944-43-0 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. pschemicals.com [pschemicals.com]

- 6. |501944-43-0||MFCD08544388|有机合成-上海珂华生物有限公司 [coolpharm.com]

- 7. 501944-43-0 | CAS DataBase [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid, a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and advanced materials. The primary and most efficient route to this compound is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, two main disconnection approaches are viable, both utilizing the Suzuki-Miyaura reaction.

Scheme 1: Retrosynthetic Analysis

Caption: Retrosynthetic analysis for this compound.

Route A involves the coupling of 4-bromophenylboronic acid with methyl 4-bromobenzoate. Route B utilizes the reaction between 4-(methoxycarbonyl)phenylboronic acid and 1,4-dibromobenzene. Both routes are feasible, and the choice may depend on the availability and cost of the starting materials. This guide will focus on a representative protocol analogous to these routes.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-Bromophenylboronic acid | C₆H₆BBrO₂ | 200.83 | 1.2 | 241 mg |

| Methyl 4-bromobenzoate | C₈H₇BrO₂ | 215.04 | 1.0 | 215 mg |

| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 | 4.5 mg |

| SPhos | C₂₉H₃₅OP | 442.56 | 0.04 | 17.7 mg |

| Potassium phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 2.0 | 425 mg |

| Toluene | C₇H₈ | 92.14 | - | 5 mL |

| Water | H₂O | 18.02 | - | 1 mL |

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-bromophenylboronic acid (1.2 mmol), methyl 4-bromobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Table 2: Typical Quantitative Data (Estimated)

| Parameter | Value |

| Yield | 70-90% |

| Purity | >95% (after chromatography) |

| Physical State | White to off-white solid |

| Molecular Weight | 256.06 g/mol |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (methyl 4-bromobenzoate) to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the biphenyl product, regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of this compound. By following the representative protocol outlined in this guide, researchers can synthesize this valuable building block for various applications in drug discovery and materials science. Careful control of the reaction conditions, particularly the exclusion of oxygen, is crucial for achieving high yields and purity.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Substituted Biphenyl Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Substituted biphenyl boronic acids are indispensable reagents in modern organic synthesis, particularly renowned for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] Their utility in the construction of complex molecular architectures, central to pharmaceutical and materials science, necessitates a thorough understanding of their safe handling, potential hazards, and appropriate disposal methods.[2][4] This guide provides an in-depth overview of the safety and handling considerations for this important class of compounds.

Hazard Identification and Classification

Substituted biphenyl boronic acids are generally classified as irritants and may be harmful if ingested or inhaled.[5][6] The primary hazards are associated with skin, eye, and respiratory tract irritation.[5][6][7] While often considered to have low acute toxicity, some boronic acids and their derivatives have been identified as potential mutagens and should be handled with appropriate care.[8]

Table 1: Hazard Classification for Representative Biphenyl Boronic Acids

| Hazard Statement | Classification | Target Organs | Source |

| Harmful if swallowed | Acute toxicity, Oral (Category 4) | - | [5][9] |

| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Skin | [5][6] |

| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | Eyes | [5][6] |

| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | Respiratory system | [5] |

Exposure Controls and Personal Protective Equipment

To mitigate the risks associated with handling substituted biphenyl boronic acids, a combination of engineering controls and personal protective equipment (PPE) is essential.

Engineering Controls

-

Ventilation: All work with solid biphenyl boronic acids or their solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[7][10][11]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[7][10][12]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure.[10][13]

Table 2: Recommended Personal Protective Equipment

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[7][10] | Protects eyes from dust particles and potential splashes.[10] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile).[7][10] | Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination.[9][10] |

| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[10][13] | Protects skin from accidental spills and contact.[10] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially if dust generation is likely.[7][10] | Minimizes the risk of respiratory tract irritation.[10] |

Experimental Protocols

Adherence to strict operational protocols is crucial for the safe handling and use of substituted biphenyl boronic acids.

General Handling and Storage Protocol

-

Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[10] The work area within the chemical fume hood should be clean and uncluttered.[10]

-

Donning PPE: Put on all required PPE as outlined in Table 2 before handling the chemical.[10]

-

Handling:

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][14][15] Some biphenyl boronic acids may require refrigeration.[5][12] Store away from incompatible materials such as strong oxidizing agents and strong acids.[5][14]

-

Post-Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10] Clean the work area to remove any residual chemical.[10]

Spill Response Protocol

In the event of a spill, follow these procedural steps:[7][16]

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[7][17]

-

Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[7]

-

Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[7][18] Avoid raising dust.[7]

-

Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[7][19]

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[16]

-

Report: Report the spill to the appropriate safety personnel.[7]

For major spills, evacuate the area and notify emergency services immediately.[16]

Waste Disposal Protocol

All waste containing substituted biphenyl boronic acids, including contaminated PPE and empty containers, must be considered hazardous waste.[7]

-

Collection for Hazardous Waste Disposal: This is the recommended method for most waste.[20]

-

In-Lab Neutralization of Small Quantities (Aqueous Waste): For small amounts of aqueous waste, neutralization may be an option if permitted by your institution and local regulations.[20][21]

-

Perform the procedure in a fume hood while wearing all required PPE.[20]

-

Slowly add a mild base, such as sodium bicarbonate, to the aqueous solution of the boronic acid.[21]

-

Monitor the pH of the solution using a pH strip or meter.[20]

-

Continue adding the base until the pH is between 5.5 and 9.0.[20]

-

Once neutralized, the solution may be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[19][20] It is imperative to confirm that this practice is permitted by your institution and local wastewater authority. [20]

-

Visualized Workflows and Pathways

To further clarify key processes, the following diagrams illustrate logical workflows and a fundamental reaction pathway involving substituted biphenyl boronic acids.

Caption: Workflow for Safe Handling.

Caption: Waste Disposal Decision Tree.

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. aobchem.com [aobchem.com]

- 12. fishersci.com [fishersci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Biphenyl-3-boronic acid, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 17. Spills, Leaks, and Releases - Environmental Health and Safety [ehs.iastate.edu]

- 18. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 19. sciencing.com [sciencing.com]

- 20. benchchem.com [benchchem.com]

- 21. laballey.com [laballey.com]

solubility of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid in organic solvents

An In-depth Technical Guide on the Solubility of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid

Introduction

This compound is a bifunctional organic compound of significant interest in organic synthesis and medicinal chemistry. The boronic acid moiety makes it a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The methoxycarbonyl group provides a site for further functionalization, making this molecule a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials with specific electronic properties.

A thorough understanding of the solubility of this compound in various organic solvents is crucial for its effective use in synthesis, purification, and formulation. The choice of solvent can significantly impact reaction kinetics, yields, and the ease of product isolation and purification. This guide provides an overview of the expected solubility of this compound and a detailed experimental protocol for its quantitative determination.

Expected Solubility Profile

Arylboronic acids generally exhibit higher solubility in polar organic solvents and lower solubility in nonpolar hydrocarbon solvents.[1][2][3] The presence of the polar boronic acid group (-B(OH)₂) and the methoxycarbonyl group (-COOCH₃) in this compound is expected to enhance its solubility in polar solvents capable of hydrogen bonding and dipole-dipole interactions.

Expected Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in polar protic solvents like methanol and ethanol. These solvents can effectively solvate both the boronic acid and the ester functionalities.

-

Moderate Solubility: Likely in moderately polar solvents like acetone, acetonitrile, and ethyl acetate.[2]

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexanes, cyclohexane, and toluene.[1][2]

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides called boroxines, which can influence their solubility behavior.[4]

Data Presentation

As no specific quantitative data for the solubility of this compound was found, a table of expected solubility in common organic solvents is presented below. This table is qualitative and should be used as a general guideline. For precise applications, experimental determination of solubility is highly recommended.

| Solvent | Chemical Formula | Type | Expected Solubility |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | High |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | High |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High |

| Acetonitrile | C₂H₃N | Polar Aprotic | Moderate |

| Methanol | CH₄O | Polar Protic | High |

| Ethanol | C₂H₆O | Polar Protic | High |

| Acetone | C₃H₆O | Polar Aprotic | Moderate |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Moderate to Low |

| Toluene | C₇H₈ | Nonpolar | Low |

| Hexane | C₆H₁₄ | Nonpolar | Low |

Experimental Protocols

The following is a detailed methodology for the experimental determination of the using the dynamic (synthetic) method.[2][5] This method involves observing the temperature at which a known concentration of the solute completely dissolves in a solvent.

Materials and Apparatus

-

This compound (high purity)

-

High-purity organic solvents of interest

-

Analytical balance (precision ±0.1 mg)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Programmable controlled-temperature bath (precision ±0.1 °C)

-

Calibrated thermometer or thermocouple (precision ±0.1 °C)

-

Luminance probe or laser scattering system for turbidity detection (visual observation can also be used)

Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise volume or mass of the desired organic solvent to the vial to create a mixture of known composition (mole fraction or mass concentration).

-

Add a small magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Solubility Measurement:

-

Place the sealed vial in the controlled-temperature bath.

-

Begin stirring the mixture at a constant rate.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min) to ensure thermal equilibrium.

-

Continuously monitor the turbidity of the solution. The clearing point, which is the temperature at which the last solid particles disappear, is the solubility temperature for that specific concentration.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of the solute in the same solvent.

-

Plot the solubility temperature (in Kelvin) versus the mole fraction of the solute to construct the solubility curve.

-

Experimental Workflow Diagram

Caption: Workflow for the dynamic determination of solubility.

Key Applications and Related Workflows

This compound is a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form biaryl compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate.[6][7] It is a powerful tool for creating carbon-carbon bonds.

The general catalytic cycle involves three main steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium complex. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[6]

Suzuki-Miyaura Coupling Workflow Diagram

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid. This compound is of significant interest in medicinal chemistry and materials science as a versatile building block in cross-coupling reactions. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the tendency of boronic acids to form anhydride trimers (boroxines), which can lead to broad and poorly resolved NMR spectra, the use of a coordinating solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound, compiled from analyses of structurally related compounds, including 4-biphenylcarboxylic acid and methyl 4-biphenylcarboxylate.

¹H NMR Spectral Data (Predicted)

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.20 | s (broad) | - | 2H | B(OH )₂ |

| ~8.05 | d | ~8.0 | 2H | H-2', H-6' |

| ~7.85 | d | ~8.0 | 2H | H-3', H-5' |

| ~7.78 | d | ~8.0 | 2H | H-2, H-6 |

| ~7.70 | d | ~8.0 | 2H | H-3, H-5 |

| ~3.85 | s | - | 3H | -OCH ₃ |

¹³C NMR Spectral Data (Predicted)

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~166.5 | C =O |

| ~145.0 | C-4' |

| ~142.5 | C-1 |

| ~138.0 | C-4 |

| ~131.5 | C-1' |

| ~130.0 | C-3', C-5' |

| ~129.5 | C-3, C-5 |

| ~127.0 | C-2', C-6' |

| ~126.5 | C-2, C-6 |

| ~52.5 | -OC H₃ |

Experimental Protocols

A standardized protocol for the acquisition of high-quality NMR spectra of arylboronic acids is essential to ensure reproducibility and accurate data interpretation.

Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity, as impurities can complicate spectral analysis. The compound should be a dry, free-flowing solid.

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9 atom % D). The use of DMSO-d₆ helps to minimize the formation of boroxine anhydrides, resulting in sharper NMR signals.

-

Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of DMSO-d₆. This concentration range typically provides a good signal-to-noise ratio without causing significant line broadening.

-

Dissolution: After adding the solvent to the NMR tube containing the sample, cap the tube and vortex it for 30-60 seconds to ensure complete dissolution. Gentle heating in a warm water bath may be necessary for less soluble samples.

NMR Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, for optimal spectral dispersion and sensitivity.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum and improve the signal-to-noise ratio.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of 0 to 200 ppm is appropriate.

-

-

Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum carefully.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with atom numbering for correlation with the NMR spectral data.

Caption: Chemical structure of this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stability and Storage of Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in forming carbon-carbon and carbon-heteroatom bonds has made them crucial building blocks in pharmaceutical and materials science. However, the benchtop stability of arylboronic acids can be a significant concern, as degradation can lead to reduced reaction yields, formation of impurities, and inconsistent results. This guide provides a comprehensive overview of the factors influencing the stability of arylboronic acids, their primary degradation pathways, recommended storage conditions, and analytical methods for assessing their integrity.

Principal Degradation Pathways

The stability of an arylboronic acid is governed by its susceptibility to three main degradation pathways: protodeboronation, oxidation, and dehydration to form boroxines. Understanding these pathways is critical for mitigating decomposition.

Protodeboronation

Protodeboronation is the formal replacement of the boronic acid functional group with a hydrogen atom, representing a significant pathway for reagent loss.[1][2][3][4] This process can be catalyzed by both acid and, more commonly, base.[2][5][6]

-

Mechanism: The reaction is particularly problematic under the basic aqueous conditions often employed in Suzuki-Miyaura cross-coupling reactions.[1] Under basic conditions, the boronic acid is converted to the more nucleophilic boronate anion, which facilitates the cleavage of the C-B bond. For highly electron-deficient arenes, the mechanism can even involve the liberation of a transient aryl anion.[3][6] Acid-promoted protodeboronation proceeds through a different mechanism, often involving an intermolecular metathesis via a four-membered ring transition state.[5]

-

Substituent Effects: The electronic nature of the substituents on the aryl ring plays a crucial role.

-

Electron-Donating Groups (EDGs): Groups like methoxy (–OCH₃) and methyl (–CH₃) generally accelerate the rate of protodeboronation.[5]

-

Electron-Withdrawing Groups (EWGs): While traditionally thought to stabilize the C-B bond, highly electron-deficient arylboronic acids (e.g., polyfluorinated rings) can undergo rapid base-mediated decomposition.[3][4][6] The effect of substituents can be complex, resulting in a "V-shaped" Hammett plot where both strong EDGs and EWGs accelerate the reaction under basic conditions.[3][4]

-

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This palladium-catalyzed reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of diverse boronic acids.[2] (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid is a valuable building block for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] The methoxycarbonyl group provides a useful handle for further synthetic transformations.[3] This document provides detailed protocols and application notes for the use of this compound in Suzuki-Miyaura coupling reactions.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4] A base is required to activate the boronic acid for the transmetalation step.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application and Scope

The Suzuki-Miyaura coupling using this compound is a versatile method for synthesizing unsymmetrical biaryls. The reaction is compatible with a wide range of functional groups on the coupling partner, including esters, ketones, nitro groups, and nitriles. Aryl bromides, iodides, and triflates are all suitable coupling partners.[6]

Experimental Protocols

Below are two representative protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Protocol 1: General Conditions with a Homogeneous Catalyst

This protocol is suitable for a wide range of aryl bromides and iodides.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To an oven-dried round-bottom flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a rapid and efficient method for the coupling reaction.

Materials:

-

This compound

-

Aryl halide (e.g., 4-chlorotoluene)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a microwave vial, combine this compound (1.5 equiv.), the aryl halide (1.0 equiv.), PdCl₂(dppf) (0.05 equiv.), and cesium carbonate (3.0 equiv.).

-

Add DMF to the vial and seal it with a cap.

-

Place the vial in a microwave reactor and heat the mixture to 120-150 °C for 15-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction parameters for the Suzuki-Miyaura coupling of this compound.

Table 1: Reaction Components

| Component | Role | Typical Molar Equivalents |

| This compound | Nucleophile | 1.1 - 1.5 |

| Aryl Halide/Triflate | Electrophile | 1.0 (Limiting Reagent) |

| Palladium Catalyst | Catalyst | 0.01 - 0.05 |

| Ligand (optional) | Stabilizes Catalyst | 0.02 - 0.10 |

| Base | Activates Boronic Acid | 2.0 - 3.0 |

| Solvent | Reaction Medium | - |

Table 2: Common Reagents and Conditions

| Parameter | Examples | Notes |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Choice depends on the reactivity of the aryl halide. |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Often required for less reactive aryl chlorides. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, CsF | The strength of the base can influence the reaction rate and yield. |

| Solvent | Toluene, Dioxane, THF, DMF, Ethanol/Water | A mixture of an organic solvent and water is commonly used. |

| Temperature | Room Temperature to 150 °C | Higher temperatures may be required for less reactive substrates. |

| Reaction Time | 15 minutes to 24 hours | Microwave irradiation can significantly reduce reaction times. |

Experimental Workflow

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient base, low temperature | Use a fresh catalyst, ensure the base is anhydrous, increase the reaction temperature. |

| Homocoupling of Boronic Acid | Presence of oxygen | Degas solvents and reagents thoroughly, maintain a positive inert gas pressure. |

| Deboronation of Starting Material | Prolonged reaction time, strong base | Monitor the reaction closely and stop when complete, consider a milder base. |

Conclusion

The Suzuki-Miyaura coupling reaction using this compound is a robust and versatile method for the synthesis of functionalized biaryl compounds. The protocols and data presented here provide a solid foundation for researchers to develop and optimize this important transformation for applications in drug discovery, materials science, and other areas of chemical research.

References

The Pivotal Role of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic Acid in the Synthesis of Angiotensin II Receptor Blockers

(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid is a specialized organic compound that serves as a critical building block in medicinal chemistry, most notably in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans." Its unique biphenyl structure, featuring a boronic acid group at one end and a methoxycarbonyl group at the other, makes it an ideal precursor for constructing the complex molecular architecture required for potent and selective inhibition of the angiotensin II type 1 (AT1) receptor. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of ARBs.

Application Notes

The primary application of this compound lies in its utility as a key coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the creation of biaryl systems which are prevalent in many pharmaceuticals.

In the context of sartan synthesis, this boronic acid derivative provides the essential biphenyl scaffold. This structural motif is crucial for the antagonist's ability to bind to the AT1 receptor and block the actions of angiotensin II, a potent vasoconstrictor.[2] The methoxycarbonyl group on the boronic acid serves as a latent carboxylic acid, which, in the final drug molecule, often mimics the C-terminal carboxylate of angiotensin II, contributing to receptor binding affinity.

Several marketed ARBs, including Candesartan, Olmesartan, and Telmisartan, feature a biphenyl core that can be efficiently synthesized using precursors like this compound.[2][3][4][5][6] The general synthetic strategy involves the Suzuki-Miyaura coupling of this boronic acid with a suitable halogenated heterocyclic compound, which constitutes the other key pharmacophoric element of the sartan drug.

Biological Activity of Resulting Compounds

The sartan drugs synthesized using this biphenyl boronic acid derivative are potent and selective antagonists of the AT1 receptor. This selective blockade inhibits the downstream signaling pathways of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a lowering of blood pressure.[2] While specific IC50 values are dependent on the final sartan molecule, representative data for commercially available ARBs are provided in the table below.

| Drug Compound | Target | IC50 Value (nM) | Reference Assay Conditions |

| Candesartan | AT1 Receptor | ~1-10 | Competitive binding assays using radiolabeled angiotensin II in various cell membrane preparations. |

| Olmesartan | AT1 Receptor | ~1-15 | Functional assays measuring the inhibition of angiotensin II-induced cellular responses, such as calcium mobilization. |

| Telmisartan | AT1 Receptor | ~20-50 | In vitro receptor binding assays with human AT1 receptors expressed in cell lines. |

Note: The IC50 values are representative and can vary depending on the specific assay conditions.

Experimental Protocols

The following protocols provide a generalized methodology for the key experiments involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Biphenyl Core Synthesis

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic aryl halide (Ar-X), a common step in sartan synthesis.

Materials:

-

This compound

-

Aryl halide (e.g., a brominated or iodinated imidazole or tetrazole derivative)

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF)

-

Toluene or 1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and, if necessary, the ligand (e.g., PPh₃, 0.2 equivalents) to the flask.

-

Solvent Addition: Add the anhydrous organic solvent (e.g., toluene) and degassed water to the flask. The solvent ratio is typically between 4:1 and 10:1 (organic:water).

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biphenyl product.

Protocol 2: In Vitro AT1 Receptor Binding Assay

This protocol outlines a general method to evaluate the binding affinity of a synthesized sartan derivative to the angiotensin II type 1 (AT1) receptor.

Materials:

-

Synthesized sartan compound

-

Cell membranes prepared from cells expressing the human AT1 receptor

-

Radiolabeled angiotensin II (e.g., [¹²⁵I]-Angiotensin II)

-

Binding buffer (e.g., Tris-HCl buffer containing MgCl₂, bovine serum albumin)

-

Unlabeled angiotensin II (for determining non-specific binding)

-

Scintillation vials and scintillation fluid

-

Gamma counter

Procedure:

-

Assay Setup: In a microplate or microcentrifuge tubes, add a fixed amount of AT1 receptor-containing cell membranes.

-

Competition Binding: Add increasing concentrations of the synthesized sartan compound to the wells.

-

Radioligand Addition: Add a fixed concentration of radiolabeled angiotensin II to all wells.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

-

Data Analysis: Determine the concentration of the synthesized compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition binding data.

Visualizations

The following diagrams illustrate key pathways and workflows related to the application of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Renin-Angiotensin System (RAS) and the mechanism of action of sartans.

Caption: General experimental workflow for sartan synthesis and evaluation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Candesartan cilexetil synthesis - chemicalbook [chemicalbook.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

Application Notes and Protocols for (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid in Materials Science

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid, with CAS Number 501944-43-0, is a specialized bifunctional organic compound. Its structure, featuring a boronic acid group on one phenyl ring and a methoxycarbonyl group on the other, makes it a valuable building block in organic synthesis. In materials science, it is primarily utilized as a monomer in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct well-defined conjugated polymers and complex organic molecules. These materials are of significant interest for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and as hole-transporting materials. The methoxycarbonyl group can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid, allowing for the tuning of the final material's electronic properties and solubility.

Key Applications in Materials Science

The principal application of this compound is in the synthesis of π-conjugated systems. These systems are the foundation of many organic electronic devices.

-

Organic Light-Emitting Diodes (OLEDs): This boronic acid can be incorporated into the main chain or as a side chain of polymers used in the emissive or charge-transport layers of OLEDs. The biphenyl core contributes to the rigidity and thermal stability of the polymer, while the extended conjugation influences the electronic and photophysical properties, such as the emission color and efficiency. Boronic acids are crucial intermediates for creating the complex molecular structures required for advanced OLED materials.[1][2]

-

Conjugated Polymers for Organic Electronics: Through Suzuki polymerization, this monomer can be reacted with various dihalogenated aromatic compounds (e.g., dibromofluorene, dibromothiophene) to produce copolymers. The properties of these polymers, such as their band gap, solubility, and charge carrier mobility, can be tuned by the choice of the co-monomer.[2] Polyfluorene derivatives, a common class of polymers synthesized via Suzuki coupling, are known for their high photoluminescence quantum efficiencies and thermal stability, making them excellent candidates for blue-light-emitting diodes.[2]

-

Hole-Transporting Materials (HTMs): The biphenyl structure is a common motif in molecules designed for efficient hole transport in devices like perovskite solar cells and OLEDs. The ability to create tailored molecular architectures through Suzuki coupling with this boronic acid allows for the development of HTMs with optimized energy levels and charge mobility.

Physicochemical Properties

| Property | Value |

| CAS Number | 501944-43-0 |

| Molecular Formula | C14H13BO4 |

| Molecular Weight | 256.07 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

| Storage | Inert atmosphere, room temperature |

Data sourced from commercially available product information.[3]

Experimental Protocols

Protocol 1: Synthesis of a Polyfluorene Copolymer via Suzuki-Miyaura Polymerization

This protocol describes a general method for the synthesis of a copolymer of 9,9-dioctylfluorene and (4'-(methoxycarbonyl)-[1,1'-biphenyl]-4-yl) moiety, a representative material for OLED applications.

Reaction Scheme:

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with Electron-Deficient Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing palladium catalysts for the Suzuki-Miyaura cross-coupling of electron-deficient boronic acids with aryl halides. This class of reaction is pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The following sections detail catalyst systems, experimental protocols, and quantitative data to facilitate reaction optimization and success.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2][3] However, the use of electron-deficient boronic acids in these reactions can be challenging due to slower rates of transmetalation.[1] The selection of an appropriate palladium catalyst system, including the palladium source, ligand, base, and solvent, is critical for achieving high efficiency and yields.[1] Catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential for the successful coupling of these substrates.[1]

Catalyst System Selection

The choice of palladium precursor and ligand is paramount for the successful coupling of electron-deficient boronic acids. Buchwald-type phosphine ligands, in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, are often highly effective for a broad range of substrates, including electron-deficient ones.[1] For particularly challenging substrates, more specialized ligands may be required.

Comparison of Palladium Catalysts and Ligands

The following table provides a comparison of common palladium catalysts and ligands used in Suzuki-Miyaura reactions, with a focus on their applicability to electron-deficient boronic acids.

| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |

| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[1] | Air-sensitive, higher cost.[1] | 1-2[1] |

| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[1] | Air-sensitive, higher cost.[1] | 1-2[1] |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood.[1] | Lower activity for challenging substrates, requires higher temperatures.[1] | 2-5[1] |

| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[1] | May not be as active as Buchwald-type systems for electron-deficient partners.[1] | 1-3 |

| PdCl₂(dtbpf) | Ferrocenyl phosphine | Effective in challenging coupling environments due to its electron-donating and sterically bulky nature.[4] | Higher cost. | 1-5 |

Comparison of Bases and Solvents

The selection of the base and solvent system is also crucial for reaction efficiency. The base is required to activate the boronic acid for transmetalation, while the solvent influences the solubility of the reagents and the reaction kinetics.[2]

| Base | Solvent System | Key Advantages | Potential Drawbacks |

| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[1] | Biphasic system can sometimes complicate kinetic analysis.[1] |

| K₂CO₃ | Dioxane/H₂O | Common and effective base, moderate strength.[1] | |

| Cs₂CO₃ | THF or Dioxane | Strong base, can accelerate slow reactions.[1] | Higher cost, can promote side reactions.[1] |

| Et₃N | Acetonitrile | Organic base, useful in anhydrous conditions.[1] | Weaker base, may not be sufficient for challenging substrates.[1] |

Experimental Protocols

The following protocols provide detailed methodologies for conducting Suzuki-Miyaura coupling reactions with electron-deficient boronic acids.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of an aryl halide with an electron-deficient boronic acid.[5]

Materials:

-

Aryl halide (1.0 equiv)

-

Substituted electron-deficient boronic acid (1.0 - 1.5 equiv)[5]

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)[5]

-

Ligand (if required, e.g., SPhos, XPhos)[5]

-

Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)[5]

-

Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O)[5]

Procedure:

-

To a flame-dried reaction vessel, add the aryl halide, the substituted boronic acid, the palladium catalyst, the ligand (if used), and the base.[5]

-

Seal the vessel and subject it to several cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).[5]

-

Add the degassed solvent via syringe.[5]

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress using an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.[5]

-

Upon completion, cool the reaction mixture to room temperature.[5]

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[5]

-

Purify the crude product by a suitable method, such as flash column chromatography, to afford the desired biaryl product.[5]

Protocol 2: Initial Rate Determination for Kinetic Studies

This protocol is designed to determine the initial reaction rate under various conditions by monitoring the formation of the product at early time points.[1]

Reagent Preparation:

-

Prepare stock solutions of the electron-deficient boronic acid (e.g., (4-(Butylsulfinyl)phenyl)boronic acid, 0.1 M), aryl halide (e.g., 4-bromoanisole, 0.1 M), an internal standard (e.g., dodecane, 0.05 M), and the chosen base (e.g., K₃PO₄, 0.3 M) in the selected solvent system (e.g., 9:1 Toluene/H₂O).[1]

-

Prepare a stock solution of the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos, in a 1:2 ratio) in the reaction solvent.[1]

Reaction Setup and Analysis:

-

In a reaction vial equipped with a magnetic stir bar, add the boronic acid solution, aryl halide solution, internal standard solution, and base solution.[1]

-

Place the vial in a pre-heated reaction block at the desired temperature (e.g., 80 °C).[1]

-

Initiate the reaction by adding the catalyst stock solution.[1]

-

At regular intervals (e.g., 0, 2, 4, 6, 8, 10 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.[1]

-

Quench the aliquot immediately (e.g., by diluting with a suitable solvent).

-

Analyze the samples by GC-MS or LC-MS to determine the concentration of the product over time.

-

Plot the product concentration versus time to determine the initial reaction rate.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction.

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Synthesis of Biaryl Esters Using (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently found in pharmaceuticals, agrochemicals, and organic electronics.[1] The synthesis of these motifs is of significant interest, with the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction being a premier method for constructing C-C bonds between aryl moieties.[2][3] This protocol details the synthesis of biaryl esters utilizing (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid as a key building block. This specific boronic acid is a valuable reagent for introducing a methyl ester functionalized biphenyl unit, a core component of various biologically active molecules, including the angiotensin II receptor blocker, Valsartan.[4][5]

Core Application: Synthesis of Biaryl Ester Precursors for Angiotensin II Receptor Blockers